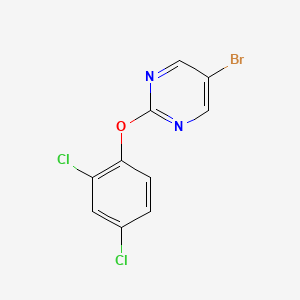

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Chemical Science

To appreciate the specific characteristics of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, it is essential to first understand the roles of its constituent chemical groups.

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental scaffold in chemistry and biology. mdpi.comgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic compounds with significant biological activities. gsconlinepress.compharmaguideline.com The pyrimidine core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the synthesis of a diverse library of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. gsconlinepress.comnih.govnih.gov

The introduction of halogen atoms, such as bromine and chlorine, onto the pyrimidine ring significantly influences its chemical reactivity and utility in organic synthesis. acs.org Halogenated pyrimidines are versatile intermediates, serving as building blocks for the creation of more complex molecules. chemimpex.com The presence of halogens activates the pyrimidine ring towards nucleophilic aromatic substitution, a key reaction for introducing various functional groups. wikipedia.org The reactivity of halogens on the pyrimidine ring often depends on their position, with the order of reactivity generally being position 4 > position 6 > position 2. acs.org This differential reactivity allows for selective and controlled chemical transformations. Furthermore, halogenated pyrimidines are crucial substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for forming carbon-carbon bonds. acs.org

Overview of the Compound's Molecular Structure and Substituent Rationale

This compound is a molecule that integrates the aforementioned structural features. Its chemical structure consists of a central pyrimidine ring substituted with a bromine atom at the 5-position and a 2,4-dichlorophenoxy group at the 2-position.

Molecular Structure Breakdown:

Pyrimidine Core: The foundational heterocyclic ring.

5-Bromo Substituent: A bromine atom attached to the 5th carbon of the pyrimidine ring. This halogen atom can be utilized for further synthetic modifications and can influence the electronic properties of the ring.

2-(2,4-dichlorophenoxy) Substituent: A phenoxy group attached to the 2nd carbon of the pyrimidine ring, with two chlorine atoms at the 2nd and 4th positions of the phenyl ring. The dichlorination of the phenoxy group significantly alters its electronic and steric profile, which can be critical for its interaction with biological targets.

The rationale for this specific combination of substituents lies in the principles of medicinal chemistry and synthetic utility. The halogen atoms serve as reactive handles for creating new chemical bonds, while the dichlorophenoxy moiety can be crucial for biological activity, potentially mimicking the side chain of amino acids like phenylalanine in interactions with proteins. nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 36082-50-5 |

| Molecular Formula | C4HBrCl2N2 |

| Molecular Weight | 227.87 g/mol |

| SMILES String | Clc1ncc(Br)c(Cl)n1 |

Current Research Landscape and Gaps Pertaining to the Compound

A review of the available scientific literature indicates that 5-Bromo-2,4-dichloropyrimidine (B17362), a closely related precursor, is a well-established intermediate in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.comchemicalbook.com It is used as a starting material for creating trisubstituted pyrimidines through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. chemicalbook.com Research has also explored the synthesis of 5-bromo-2-substituted pyrimidine compounds through various synthetic routes. google.com

However, specific research focusing solely on the synthesis, properties, and applications of This compound appears to be limited. While the individual components (brominated pyrimidines and dichlorophenoxy moieties) are well-studied in other contexts, their combination in this particular molecule represents a potential gap in the current research landscape. Further investigation is needed to fully characterize this compound and explore its potential applications, for instance, as an anticonvulsant agent, a possibility suggested by studies on other 5-bromo-2,4-dichloropyrimidine derivatives. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,4-dichlorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSGGHXIEGDQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 2,4 Dichlorophenoxy Pyrimidine and Its Analogs

Strategies for Pyrimidine (B1678525) Core Halogenation

Halogenation of the pyrimidine ring is a fundamental step in the synthesis of the target molecule. This process involves introducing bromine at the 5-position and chlorine atoms at the 2- and 4-positions. The sequence of these halogenation steps can vary, but often the precursor 2,4-dichloropyrimidine (B19661) is synthesized first, followed by bromination, or a brominated pyrimidine precursor is chlorinated.

Bromination at the 5-Position

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step that can be accomplished using various brominating agents. The choice of reagent and conditions depends on the specific substrate and the desired outcome.

Commonly used methods include:

Direct Bromination with Bromine: Pyrimidine can be brominated using bromine at elevated temperatures in the presence of its hydrogen halide addition salt (e.g., pyrimidine hydrochloride) in an inert organic solvent like nitrobenzene (B124822) or o-dichlorobenzene. google.com

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of heterocyclic compounds. nih.gov It offers milder reaction conditions compared to liquid bromine. The reaction is often carried out in solvents like dimethylformamide (DMF). nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH is an efficient source of electrophilic bromine for the C-5 bromination of pyrimidine nucleosides. fiu.eduresearchgate.net The reaction can be performed in aprotic solvents, and its efficiency can be enhanced by the addition of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). fiu.eduresearchgate.net

From 2-Hydroxypyrimidine (B189755): A one-step method involves reacting 2-hydroxypyrimidine with hydrobromic acid, catalyzed by hydrogen peroxide, to introduce the bromine atom. google.com

The following table summarizes common bromination reagents and conditions for pyrimidine derivatives.

| Reagent | Substrate Example | Conditions | Reference |

| Bromine (Br₂) | Pyrimidine Hydrochloride | 130°C, o-dichlorobenzene | google.com |

| N-Bromosuccinimide (NBS) | Uracil (B121893) derivatives, Cytidine | DMF | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uracil Nucleosides | CH₂Cl₂, CH₃CN, or DMF; ambient temp. | nih.govfiu.eduresearchgate.net |

| Hydrobromic Acid / Hydrogen Peroxide | 2-Hydroxypyrimidine | Heating | google.com |

Chlorination at the 2- and 4-Positions (Precursor Synthesis)

The synthesis of the 2,4-dichloropyrimidine core is a critical step, as these chlorine atoms serve as leaving groups for subsequent nucleophilic substitution reactions. The most common precursor for this reaction is uracil or its derivatives, which are converted to the dichloro-compound using strong chlorinating agents.

Key chlorinating agents include:

Phosphorus Oxychloride (POCl₃): This is the most frequently used reagent for converting hydroxypyrimidines (like uracil and 5-bromouracil) into their corresponding chloropyrimidines. prepchem.comjocpr.com The reaction is typically performed by heating the substrate in excess POCl₃, often in the presence of a base like N,N-dimethylaniline. jocpr.com

Phosphorus Pentachloride (PCl₅): PCl₅ can also be used, sometimes in conjunction with POCl₃, to ensure complete chlorination. chemicalbook.comgoogle.com A procedure for synthesizing 5-bromo-2,4-dichloropyrimidine (B17362) involves heating 5-bromouracil (B15302) with PCl₅ in 1,1,2-trichloroethane. chemicalbook.com

Thionyl Chloride (SOCl₂): In some methods, thionyl chloride is used as the chlorinating agent, often with a catalyst like dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

Phosgene (B1210022): Uracil can be reacted with phosgene in the presence of a catalyst, such as triphenylphosphine (B44618) oxide, in a suitable solvent to yield 2,4-dichloropyrimidine. patsnap.com

The table below outlines common methods for the synthesis of dichloropyrimidine precursors.

| Starting Material | Chlorinating Agent(s) | Conditions | Product | Reference |

| Uracil | POCl₃, Phosphorus Trichloride, Xylene Amine | 130°C, Reflux | 2,4-Dichloropyrimidine | chemicalbook.com |

| 5-Bromouracil | POCl₃ | Reflux for 4 days | 5-Bromo-2,4-dichloropyrimidine | prepchem.com |

| 5-Bromouracil | PCl₅ | Reflux in 1,1,2-trichloroethane | 5-Bromo-2,4-dichloropyrimidine | chemicalbook.com |

| Uracil-5-carboxylic acid | PCl₅ or PCl₃/Cl₂ in POCl₃ | Reflux | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | google.com |

| Uracil | Phosgene, Triphenylphosphine oxide | 105°C, Nitrobenzene | 2,4-Dichloropyrimidine | patsnap.com |

Formation of the 2-(2,4-Dichlorophenoxy) Ether Linkage

The formation of the ether bond between the pyrimidine ring and the 2,4-dichlorophenol (B122985) moiety is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the attack of the 2,4-dichlorophenoxide ion on the electron-deficient dichloropyrimidine ring, leading to the displacement of one of the chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Approaches

The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride ion). nih.gov In 2,4-dichloropyrimidines, nucleophilic attack can occur at either the C-2 or C-4 position.

Generally, the C-4 position is more reactive towards nucleophiles than the C-2 position. wuxiapptec.comstackexchange.com This regioselectivity can be explained by the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C-4. stackexchange.com However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity. Electron-donating groups at the C-6 position, for instance, can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com For the synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, the reaction must proceed at the C-2 position of a 5-bromo-2,4-dichloropyrimidine precursor. The electron-withdrawing nature of the bromine atom at C-5 influences the electronics of the ring and the regioselectivity of the substitution.

Optimization of Reaction Conditions and Reagents

The success of the SNAr reaction depends heavily on the optimization of various parameters to ensure high yield and correct regioselectivity.

Base: A base is required to deprotonate the 2,4-dichlorophenol, generating the more potent nucleophile, the phenoxide anion. Common bases include inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), and organic bases such as triethylamine (B128534) (TEA). mdpi.com

Solvent: Polar aprotic solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) are typically used as they can solvate the cation without deactivating the nucleophile. mdpi.com

Temperature: The reaction can often be carried out under mild conditions, from room temperature to reflux, depending on the reactivity of the specific substrates. mdpi.com For instance, some SNAr reactions on dichloropyrimidines proceed at room temperature in ethanol with NaOH, while others may require heating under reflux with triethylamine. mdpi.com

Catalysts: While not always necessary, catalysts can sometimes be employed to enhance the reaction rate or selectivity.

Advanced Synthetic Approaches to Functionalized Pyrimidines

Beyond the fundamental SNAr reaction, the halogenated pyrimidine core serves as a versatile platform for introducing a wide array of functional groups using modern cross-coupling reactions. These advanced methods allow for the synthesis of diverse pyrimidine analogs.

Suzuki Coupling: This palladium-catalyzed reaction couples the chloropyrimidine with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups.

Sonogashira Coupling: This reaction allows for the regioselective substitution of chlorine atoms with alkyne groups, which can then be further transformed into other functional groups like 1,2-diketones. researchgate.net

Negishi Coupling: The Negishi cross-coupling reaction utilizes organozinc reagents to functionalize the pyrimidine ring. researchgate.net This method has been used to synthesize pyridinyl-pyrimidines from 2,4-dichloropyrimidine. researchgate.net

Vilsmeier-Haack Reaction: This reaction can be used to convert dihydroxypyrimidines into dichloropyrimidine carbaldehydes, providing a handle for further synthetic modifications. mdpi.com

These advanced techniques significantly expand the chemical space accessible from simple halogenated pyrimidine precursors, allowing for the creation of complex and functionally diverse molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. wikipedia.org For analogs of this compound, the bromine atom at the C-5 position of the pyrimidine ring is an ideal handle for such transformations.

The general mechanism of the Suzuki reaction involves a catalytic cycle that includes three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

In the context of pyrimidine derivatives, the Suzuki-Miyaura reaction has been successfully used to introduce a variety of aryl and heteroaryl substituents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comsemanticscholar.orgresearchgate.net Good yields are often achieved with bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) in solvents such as 1,4-dioxane (B91453) or dimethoxyethane (DME). mdpi.comresearchgate.netnih.gov It has been observed that electron-rich boronic acids tend to produce good yields in these coupling reactions. mdpi.comsemanticscholar.org

Microwave-assisted protocols have also been developed to accelerate these reactions, offering very efficient and straightforward synthetic procedures with short reaction times and low catalyst loadings. researchgate.netmdpi.com For example, the regioselective Suzuki coupling of 2,4-dichloropyrimidines at the C-4 position can be achieved in as little as 15 minutes with just 0.5 mol% of Pd(PPh₃)₄. mdpi.com This high reactivity and selectivity make palladium-catalyzed cross-coupling a cornerstone for the synthesis and diversification of pyrimidine-based compounds.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Component | Example Reagents/Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | 5-Bromopyrimidine (B23866), Dichloropyrimidines | Provides the electrophilic carbon center | mdpi.comresearchgate.netmdpi.com |

| Coupling Partner | Aryl/Heteroaryl boronic acids | Provides the nucleophilic carbon fragment | mdpi.comnih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the C-C bond formation | mdpi.comnih.govmdpi.com |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species | mdpi.comresearchgate.netnih.gov |

| Solvent | 1,4-Dioxane/H₂O, Dimethoxyethane (DME) | Solubilizes reactants and facilitates reaction | mdpi.comnih.govmdpi.com |

| Energy Source | Conventional heating, Microwave irradiation | Provides energy to overcome activation barrier | researchgate.netmdpi.com |

C-H Bond Activation Methodologies for Phenoxy-Pyrimidines

C-H bond activation has become a transformative strategy in organic synthesis, allowing for the formation of C-C and C-X bonds directly from ubiquitous C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials like organohalides or organometallics, offering a more atom- and step-economical pathway. nih.gov For phenoxy-pyrimidines, C-H activation can be directed to specific sites on either the phenoxy ring or the pyrimidine core.

The strategy often relies on directing groups (DGs), which are functional groups within the substrate that coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond. nih.gov For phenoxy-pyrimidine structures, the nitrogen atoms of the pyrimidine ring can act as directing groups, guiding the catalyst to activate ortho-C-H bonds on an attached phenyl ring. acs.org

Research has shown that pyrimidine-based directing groups can effectively facilitate the ortho-C-H borylation of aniline (B41778) derivatives in a metal-free approach, highlighting the directing capability of the pyrimidine moiety. rsc.org In metal-catalyzed systems, osmium polyhydrides have been shown to promote multiple C-H bond activations of phenyl-substituted pyrimidines, leading to the formation of complex osmapolycycles. acs.org These reactions proceed through the coordination of a pyrimidine nitrogen atom to the metal center, followed by ortho-C-H activation of the phenyl group. acs.org

While direct C-H functionalization of the phenoxy group in this compound is less explored, the principles of directed C-H activation suggest it is a viable strategy for introducing further complexity. Such methodologies could enable late-stage functionalization, providing access to a wide array of novel analogs for structural exploration.

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships (SAR) of this compound, derivatization strategies targeting both the phenoxy moiety and the pyrimidine ring are employed. These modifications allow chemists to fine-tune the molecule's electronic, steric, and lipophilic properties.

Modification of the Phenoxy Moiety

The 2,4-dichlorophenoxy group is a critical component of the molecule, and its modification can significantly impact biological activity. The phenoxy group is recognized as a key pharmacophore in many drugs. nih.gov Strategies for its modification often involve synthesizing analogs with different substitution patterns on the phenyl ring.

For example, replacing or adding substituents to the phenyl ring can modulate electronic properties and binding affinities. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can influence how the moiety interacts with biological targets. In the development of dual VEGFR-2/c-Met inhibitors, various substituted 4-phenoxy-pyridine/pyrimidine derivatives were synthesized to investigate SAR. rsc.org This highlights a common approach where a library of analogs is created by reacting a halogenated pyrimidine core with a diverse set of substituted phenols.

Transformations at the Pyrimidine Ring (e.g., C-4, C-6)

The pyrimidine ring offers multiple sites for chemical transformation, particularly at the C-4 and C-6 positions, which are often activated towards nucleophilic substitution, especially when substituted with good leaving groups like chlorine. While the parent compound this compound has hydrogens at C-4 and C-6, many synthetic routes start from precursors like 5-bromo-2,4-dichloropyrimidine. prepchem.comchemicalbook.com

In these precursors, the chlorine atoms at C-4 and C-6 are susceptible to displacement by various nucleophiles. The C-4 position is generally more reactive than the C-2 position towards nucleophilic attack. mdpi.comresearchgate.net This regioselectivity allows for the sequential and controlled introduction of different functional groups. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) selectively displaces the C-4 chlorine to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975). researchgate.net The remaining chlorine at C-2 can then be substituted by other nucleophiles, such as secondary amines. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, can be selectively performed at these positions. Studies on 6-bromo-4-chlorothienopyrimidine showed that mono-arylation is preferred at the C-6 position over the C-4 position under certain catalytic conditions. researchgate.net Such selective transformations are crucial for building complex molecular architectures based on the pyrimidine scaffold. Ring transformation reactions, where the pyrimidine ring itself is altered by reacting with dinucleophiles like guanidines or thioureas, represent another advanced strategy for diversification. nih.govrsc.org

Table 2: Reactivity and Derivatization at Pyrimidine Ring Positions

| Position | Common Precursor Substituent | Type of Reaction | Example Transformation | Reference |

|---|---|---|---|---|

| C-4 | Chlorine | Nucleophilic Aromatic Substitution | Displacement by amines (amination) | researchgate.net |

| C-4 | Chlorine | Suzuki Coupling | Arylation with boronic acids | mdpi.com |

| C-6 | Chlorine | Nucleophilic Aromatic Substitution | Displacement by various nucleophiles | atlantis-press.com |

| C-6 | Bromine | Suzuki Coupling | Selective arylation over C-4 chloro group | researchgate.net |

| C-5 | Bromine | Suzuki Coupling | Arylation with boronic acids | mdpi.comresearchgate.net |

Structure Activity Relationship Sar and Structural Biology Investigations of 5 Bromo 2 2,4 Dichlorophenoxy Pyrimidine Derivatives

General Principles of SAR in Halogenated Phenoxypyrimidines

The phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The SAR of this class of compounds is often defined by the interplay of steric, electronic, and hydrophobic interactions. nih.govresearchgate.net Halogenation of this scaffold plays a critical role in modulating biological activity.

Key principles of SAR for halogenated phenoxypyrimidines include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, often interacting with key residues in the hinge region of protein kinases. nih.govresearchgate.net The phenoxy moiety itself is generally directed towards a hydrophobic pocket. nih.gov

Steric and Electronic Effects: The type, position, and number of halogen substituents on both the pyrimidine and the phenoxy rings significantly influence the molecule's conformation and binding affinity. Halogens can alter the electron density of the rings and participate in specific interactions like halogen bonding. Quantitative structure-activity relationship (QSAR) studies on phenoxypyrimidine derivatives have revealed the importance of steric effects, hydrogen bonding, and electronic properties for inhibitory activity. nih.gov

Modulation of Physicochemical Properties: Halogenation can impact crucial drug-like properties such as lipophilicity, metabolic stability, and membrane permeability. For instance, replacing hydrogen with halogens can block sites of metabolism and improve the compound's pharmacokinetic profile.

The general SAR for kinase inhibitors based on a pyrimidine scaffold often indicates that the pyrimidine ring serves as a core that forms essential hydrogen bonds, while the substituents at various positions are responsible for potency and selectivity by interacting with surrounding hydrophobic and specific binding pockets. nih.gov

Impact of the 5-Bromo Substituent on Biological Activity

The bromine atom at the 5-position of the pyrimidine ring is not merely a placeholder but an active contributor to the molecule's biological profile. Its impact can be attributed to several factors:

Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the pKa of the pyrimidine nitrogens and influence the strength of hydrogen bonds formed with a biological target.

Steric Bulk and Lipophilicity: The bromo group adds steric bulk and increases the lipophilicity of the pyrimidine ring, which can enhance binding affinity through improved van der Waals interactions within a hydrophobic pocket.

Halogen Bonding: The bromine atom has the potential to act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a protein. This type of interaction is increasingly recognized as a significant contributor to ligand binding affinity and selectivity.

Metabolic Stability: Substitution at the 5-position can prevent metabolic attack at this site, potentially increasing the half-life of the compound.

In studies of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the 5-bromo substituent was a constant feature while other parts of the molecule were varied to probe SAR, suggesting its foundational importance for the observed antiviral activity. nih.gov The unique chemical and biological properties conferred by the 5-bromo modification make it a valuable feature in the synthesis of bioactive compounds, including nucleoside analogs used in antiviral and anticancer therapies. ontosight.ai

Influence of the 2,4-Dichlorophenoxy Moiety on Molecular Interactions

Hydrophobic Interactions: The phenyl ring itself provides a large, hydrophobic surface that can engage with nonpolar amino acid residues in the target's binding site. researchgate.net

Chlorine-Specific Interactions: The chlorine atoms at the 2- and 4-positions enhance the hydrophobicity of the phenyl ring. More importantly, they can form specific interactions, including halogen bonds and dipole-dipole interactions, which can significantly increase binding affinity. The positioning of these chlorine atoms dictates the orientation of the ring within the binding pocket to maximize these favorable contacts.

Conformational Restriction: The chlorine at the 2-position (ortho) can influence the rotational freedom around the ether linkage. This steric effect can lock the molecule into a more favorable, pre-organized conformation for binding, thus reducing the entropic penalty upon target engagement. drugbank.com Studies on diaryl ether inhibitors have shown that ortho-substitution can be a key factor in achieving potent, time-dependent inhibition. drugbank.com

The molecular interactions of the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied, revealing its ability to form intermolecular hydrogen bonds and other interactions that are critical for its biological function. mdpi.comsemanticscholar.org The binding of molecules with a 2,4-dichlorophenoxy moiety often depends on the number and position of chlorine atoms on the benzene (B151609) ring. semanticscholar.orgscirp.org

Conformational Analysis and Bioactive Conformations

The identification of the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is essential for drug design. nih.gov For diaryl ether structures, which are structurally analogous to the phenoxypyrimidine core, the relative orientation of the two aromatic rings is a primary determinant of activity.

Computational studies and X-ray crystallography of related inhibitors reveal that the ether linkage is flexible, but certain conformations are energetically preferred. The presence of the ortho-chloro substituent on the phenoxy ring can create a steric clash that restricts rotation, favoring a non-planar, "twisted" or "bent" conformation. drugbank.comnih.gov This pre-organization can be advantageous for binding, as it reduces the entropic cost of adopting the correct conformation to fit into the binding site. nih.gov The bioactive conformation is one that optimizes key interactions, such as the hydrogen bonds from the pyrimidine nitrogens and the hydrophobic and halogen-bonding interactions of the substituted phenoxy ring.

Pharmacophore Elucidation for Target Engagement

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. chemrxiv.org For a molecule like 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine, particularly in the context of kinase inhibition, a general pharmacophore can be elucidated. nih.govnih.gov

Based on known kinase inhibitors with similar scaffolds, a hypothetical pharmacophore model would likely include the following features: researchgate.netmdpi.com

Hydrogen Bond Acceptors: One or two hydrogen bond acceptors corresponding to the nitrogen atoms in the pyrimidine ring, crucial for anchoring the molecule to the hinge region of a kinase.

Hydrophobic/Aromatic Regions: Two distinct hydrophobic and/or aromatic regions. One would correspond to the pyrimidine ring itself, and the other, larger hydrophobic region would correspond to the 2,4-dichlorophenoxy moiety, which typically occupies a larger hydrophobic pocket.

Halogen Bond Donor: A feature representing the 5-bromo substituent, which can act as a halogen bond donor to a specific acceptor group on the protein.

Excluded Volumes: These define regions of space where steric bulk would clash with the receptor, providing a more refined model for guiding the design of new derivatives.

The table below outlines the key pharmacophoric features and the corresponding structural elements of this compound.

| Pharmacophore Feature | Structural Moiety | Putative Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Interaction with hinge region residues (e.g., backbone NH groups) |

| Hydrophobic/Aromatic Region 1 | Pyrimidine Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic/Aromatic Region 2 | 2,4-Dichlorophenyl Ring | Interaction with hydrophobic pocket residues |

| Halogen Bond Donor | 5-Bromo Substituent | Interaction with electron-rich atoms (e.g., carbonyl oxygen) |

| Halogen Bond Donor(s) | 2,4-Dichloro Substituents | Specific interactions within the hydrophobic pocket |

This type of model is invaluable for virtual screening campaigns to identify new compounds with similar activity and for guiding the rational design of more potent and selective analogs. chemrxiv.orgnih.gov

Pharmacological and Biochemical Investigations in Vitro and Preclinical Non Human Models

Biological Activity in Non-Human Organism Models

Anticonvulsant Properties (In Vivo Non-Human Models)

No studies detailing the anticonvulsant activity of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in any in vivo non-human models were found in the public domain.

Anti-inflammatory Effects (In Vivo Non-Human Models)

There is no available research on the anti-inflammatory effects of this compound in in vivo non-human models.

Mechanisms of Action Elucidation at the Molecular Level

No studies have been published that investigate or describe the molecular mechanism of action for this compound.

Comparative Biological Efficacy with Related Pyrimidine (B1678525) Derivatives

No comparative studies on the biological efficacy of this compound against other pyrimidine derivatives are available in the scientific literature.

Advanced Analytical and Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, HRMS confirms the molecular formula, C₁₀H₅BrCl₂N₂O. The technique can detect the mass of the parent ion and its various adducts, with the measured mass aligning closely with the calculated theoretical mass, thereby validating the compound's identity.

Predicted mass spectrometry data highlights the expected m/z values for different ionic species of the compound. These predictions are crucial for interpreting experimental HRMS spectra.

Table 1: Predicted HRMS Data for C₁₀H₅BrCl₂N₂O Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 318.90352 |

| [M+Na]⁺ | 340.88546 |

| [M-H]⁻ | 316.88896 |

| [M+NH₄]⁺ | 335.93006 |

| [M+K]⁺ | 356.85940 |

| [M]⁺ | 317.89569 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the connectivity of its constituent atoms.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine (B1678525) and the dichlorophenyl rings.

Pyrimidine Ring Protons: The two protons on the pyrimidine ring are chemically non-equivalent and are expected to appear as singlets or doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

Dichlorophenyl Ring Protons: The three protons on the 2,4-dichlorophenoxy group will exhibit a more complex splitting pattern (multiplets) in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts and coupling constants (J-values) between these protons provide definitive information about their relative positions.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Pyrimidine-H | ~8.5 - 8.8 | Singlet / Doublet |

| Dichlorophenyl-H | ~7.2 - 7.6 | Multiplet |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., whether it is part of an aromatic ring, bonded to an electronegative atom, etc.). In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C-Br (Pyrimidine) | ~110 - 120 |

| C-Cl (Phenyl) | ~125 - 135 |

| C-H (Aromatic) | ~120 - 130 |

| C-N (Pyrimidine) | ~155 - 165 |

| C-O (Aromatic) | ~150 - 160 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the dichlorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This technique would definitively link the proton signals from the pyrimidine and phenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the dichlorophenyl ring and the pyrimidine carbon atom linked via the ether oxygen, thus confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Pyrimidine C=N | Stretch | 1580 - 1520 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1270 - 1200 |

| C-Cl (Aryl) | Stretch | 1100 - 1000 |

| C-Br | Stretch | 650 - 550 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a precise electron density map, from which the exact positions of all atoms can be determined.

While specific crystallographic data for this compound is not widely available in the public domain, a successful analysis would yield crucial information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, including potential hydrogen bonds or π-π stacking interactions.

This technique would provide an unambiguous confirmation of the molecular connectivity and its conformational preferences in the solid state. Studies on similarly substituted pyrimidine derivatives often reveal detailed insights into how substituents influence molecular packing and crystal architecture. researchgate.netnih.govacs.org

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. It allows for the definitive determination of bond lengths, bond angles, and crystal packing, offering unambiguous confirmation of a compound's molecular structure.

While specific crystallographic data for this compound are not available in the reviewed public literature, the utility of SCXRD is well-documented for analogous brominated pyrimidine structures. For instance, studies on related compounds such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) and 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine demonstrate the capability of this technique to elucidate key structural features. researchgate.netresearchgate.net These studies reveal how the pyrimidine ring, halogen atoms, and other substituents are oriented, and detail the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal lattice. researchgate.net

For a compound like this compound, SCXRD analysis would be expected to reveal the planarity of the pyrimidine ring and the dihedral angle between this ring and the dichlorophenoxy moiety. The data obtained would be crucial for understanding the molecule's conformation, which is vital for computational modeling and structure-activity relationship (SAR) studies.

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic information for the related compound, 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine, as an example. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.5801 (5) |

| b (Å) | 14.3306 (11) |

| c (Å) | 10.2117 (8) |

| β (°) | 94.574 (8) |

| Volume (ų) | 667.12 (10) |

| Z (molecules/unit cell) | 4 |

Co-crystal Structures with Biological Targets

Co-crystallization of a compound with its biological target (e.g., an enzyme or receptor) followed by X-ray diffraction analysis is a cornerstone of modern drug discovery. This technique provides a static snapshot of the ligand-target complex at an atomic resolution, revealing the precise binding mode, orientation, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Such information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For this compound, obtaining a co-crystal structure with a relevant biological target would illuminate how the dichlorophenyl group, the pyrimidine core, and the bromine atom engage with the active site residues.

A search of the public scientific literature and structural databases did not yield any available co-crystal structures of this compound with a biological target. The development of such structures would be a significant step forward in elucidating its pharmacological profile.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques used to assess the purity of this compound and its synthetic intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. It is routinely used to determine the purity of halogenated pyrimidines and their derivatives. nbinno.com For this compound, a reversed-phase HPLC method would be appropriate, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by measuring the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance.

While a specific, validated HPLC method for this exact compound is not detailed in the surveyed literature, a typical method would be developed and validated according to ICH guidelines. rjptonline.org The table below outlines representative parameters for such a method.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate (B84403) Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 or 254 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of volatile synthetic intermediates and for detecting residual solvents. The precursor, 5-Bromo-2,4-dichloropyrimidine (B17362), is often analyzed by GC to confirm its purity before use in subsequent reactions. tcichemicals.com

A GC method for this compound would typically involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A mass spectrometer (MS) can be coupled to the GC for definitive peak identification.

The following table presents typical parameters for a GC-based analysis of a halogenated aromatic compound.

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., ZB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split |

| Oven Program | Initial Temp: 60°C, Ramp to 270°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

Potential Applications and Future Research Directions Non Clinical

Applications as Chemical Probes in Biological Systems

The utility of halogenated pyrimidines as foundational structures for chemical probes is well-established. These probes are small molecules used to study and visualize biological systems and processes. The bromine atom at the 5-position of the pyrimidine (B1678525) ring in 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine offers a key site for modification, enabling its potential development into a sophisticated research tool.

One significant avenue is the development of radiolabeled ligands for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The stable bromine atom could be substituted with a radioactive isotope, such as Bromine-76 for PET, to create a tracer. For example, the related compound 5-[(76)Br]bromo-2'-fluoro-2'-deoxyuridine has been validated as a marker for assessing tumor proliferation in animal models. unisi.it This suggests that if this compound or a derivative demonstrates high affinity and selectivity for a particular biological target (e.g., an enzyme or receptor), its radiolabeled version could serve as an invaluable probe for imaging that target's distribution and density in vivo.

Furthermore, halogenated nucleosides are frequently used as starting materials for creating fluorescent probes. chemimpex.com The bromine atom can be replaced with a fluorophore via transition metal-catalyzed cross-coupling reactions. Such a probe could be used for in vitro applications like fluorescence microscopy, flow cytometry, and high-throughput screening assays to investigate cellular functions and molecular interactions.

Development in Agrochemicals (e.g., Herbicides, Pesticides)

The molecular architecture of this compound strongly suggests significant potential in the agrochemical sector, particularly as a herbicide. This is based on the known bioactivity of its two primary structural components.

Firstly, the 2,4-dichlorophenoxy group is a classic feature of many systemic herbicides, most notably 2,4-D (2,4-Dichlorophenoxyacetic acid). This moiety is known to mimic plant hormones (auxins), causing uncontrolled growth and eventual death in broadleaf weeds. Secondly, the precursor molecule, 5-Bromo-2,4-dichloropyrimidine (B17362), is widely utilized as a key intermediate in the synthesis of herbicides and fungicides. chemicalbook.com The broader class of phenylpyrimidine and phenoxypyrimidine derivatives has been extensively studied and shown to possess potent herbicidal activity, often by inhibiting essential plant enzymes. atlantis-press.comacs.org

Research into related phenoxypyridine derivatives has shown that herbicidal activity can be modulated by the specific substitutions on both the pyridine (B92270) (or pyrimidine) and phenyl rings. chemicalbook.com Compounds in this class have demonstrated efficacy against various weeds, with some acting as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis. googleapis.com

Beyond herbicidal action, pyrimidine derivatives have also been investigated for insecticidal properties. Studies have shown that certain novel pyrimidine compounds exhibit mortality against mosquito larvae and adults, indicating that this chemical scaffold could be a starting point for developing new insecticides. rsc.org Given these precedents, this compound is a strong candidate for screening and further development as a crop protection agent.

| Structural Moiety | Known Role in Agrochemicals | Potential Contribution to Activity |

|---|---|---|

| 2,4-Dichlorophenoxy Group | Core component of auxinic herbicides (e.g., 2,4-D). | May confer systemic herbicidal activity by disrupting plant growth regulation. |

| Pyrimidine Ring | A "privileged scaffold" found in numerous herbicides and fungicides. googleapis.com | Acts as the core structure, often targeting essential plant enzymes like PPO or acetolactate synthase (ALS). |

| 5-Bromo Substituent | Precursor (5-Bromo-2,4-dichloropyrimidine) is a key building block for herbicides. chemicalbook.com | Influences the electronic properties and metabolic stability of the molecule, potentially enhancing potency and spectrum of activity. |

Veterinary Medicine Applications

The application of this compound in veterinary medicine is a largely unexplored field. However, there is a logical overlap between compounds developed for crop protection and those used to control animal parasites, particularly ectoparasites like ticks, fleas, and mites. Many chemical classes, including pyrethroids and organophosphates, have applications in both agriculture and animal health.

Some patents for novel pesticidal compounds, including those with heterocyclic structures, note their potential utility against animal parasites. rsc.org Given that pyrimidine derivatives are being investigated as insecticides for controlling disease vectors like mosquitoes, it is plausible that they could also be effective against arthropod pests that affect livestock and companion animals. rsc.org Future research could involve screening this compound and related analogs for efficacy against common veterinary pests.

Role in Material Science and Advanced Functional Materials

Halogenated heterocyclic compounds are of growing interest in material science due to their unique electronic properties, hydrophobicity, and capacity for specific non-covalent interactions. The precursor, 5-Bromo-2,4-dichloropyrimidine, is noted for its use in producing specialty polymers and coatings, where it can enhance durability and resistance to environmental factors. chemicalbook.com

The incorporation of this compound into polymer chains could impart desirable characteristics such as thermal stability, flame retardancy (due to the high halogen content), and specific optical properties. Furthermore, the field of supramolecular chemistry has highlighted the importance of "halogen bonding," a directional interaction between a halogen atom (acting as an electron acceptor) and a Lewis base. researchgate.netnih.gov This interaction is being increasingly exploited to engineer the self-assembly of molecules into well-defined architectures, including liquid crystals and smart materials that respond to external stimuli. researchgate.net The presence of one bromine and two chlorine atoms on the rigid phenoxypyrimidine scaffold makes it an excellent candidate for designing new polymers and functional materials where halogen bonding can direct the material's structure and properties.

Unexplored Therapeutic Avenues (Preclinical, Theoretical, Non-Human)

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and countless investigational molecules. Halogenated pyrimidines, in particular, have a long history in therapeutic research, having been among the first antiviral agents developed. aip.org Their ability to act as analogs of natural DNA/RNA bases makes them potent inhibitors of viral replication and cell proliferation. chemimpex.com

Based on the activities of related compounds, several preclinical therapeutic avenues for this compound can be proposed:

Oncology: A novel series of 5-bromo-pyrimidine derivatives has been synthesized and identified as potent inhibitors of Bcr/Abl tyrosine kinase, a key driver in certain types of leukemia. researchgate.net This highlights the potential of the 5-bromopyrimidine (B23866) scaffold in developing targeted anticancer agents. Furthermore, halogenated pyrimidines have been investigated as radiosensitizers, which are compounds that make cancer cells more susceptible to radiation therapy. google.com

Antiviral Agents: The historical success of halogenated pyrimidines like Idoxuridine in antiviral therapy suggests that new derivatives could possess activity against various viruses. aip.org

Kinase Inhibitors: Beyond Bcr/Abl, pyrimidine derivatives are known to inhibit a wide range of other protein kinases, which are crucial regulators of cell signaling and are implicated in cancer, inflammation, and neurodegenerative diseases.

CNS Disorders: Derivatives of 5-bromo-2,4-dichloropyrimidine have been synthesized and characterized for potential anticonvulsant activity, indicating that this class of compounds may have applications in neurological disorders. chemicalbook.com

Receptor Antagonists: Notably, the approved drug Macitentan, a potent dual endothelin receptor antagonist used for treating pulmonary arterial hypertension, contains a (5-bromo-2-pyrimidinyl)oxy structural fragment, directly linking this specific chemical moiety to a successful therapeutic agent. acs.org

These examples underscore that this compound belongs to a class of compounds with immense, though largely untapped, therapeutic potential that warrants further preclinical investigation.

Challenges and Opportunities in the Development of Halogenated Phenoxypyrimidine Derivatives

The development of halogenated phenoxypyrimidine derivatives presents both distinct challenges and significant opportunities.

Opportunities: Despite the synthetic hurdles, the structure of these compounds offers vast opportunities for chemical modification and optimization. The halogen atoms, particularly the bromine at the 5-position and any remaining chlorine on the pyrimidine ring, are highly reactive sites. They are amenable to a wide range of modern organic chemistry reactions, such as Suzuki, Stille, and Sonogashira cross-coupling. This allows chemists to easily introduce diverse functional groups, creating large libraries of new derivatives for screening in drug discovery or agrochemical research.

Moreover, the growing understanding of halogen bonding provides a new opportunity for rational design. nih.gov By strategically placing halogen atoms, chemists can design molecules that bind more tightly and specifically to their biological targets or that assemble into materials with novel properties. This offers a powerful tool to move beyond trial-and-error and towards the intentional design of next-generation pharmaceuticals, agrochemicals, and functional materials based on the halogenated phenoxypyrimidine scaffold.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a related pyrimidine derivative was synthesized using stannous chloride dihydrate in hydrochloric acid to reduce nitro groups, followed by recrystallization from acetonitrile (yield: 90%) . Key optimization strategies include:

- Temperature control : Maintaining low temperatures (e.g., 273 K) during reagent addition to minimize side reactions.

- Purification : Successive recrystallization from polar aprotic solvents (e.g., acetonitrile) to enhance purity.

- Stoichiometry : Adjusting molar ratios of reactants (e.g., SnCl₂·2H₂O) to improve conversion rates.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% as per industry standards) .

- Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., bromo and dichlorophenoxy groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions observed in pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, polymerases) based on structural analogs .

- Assay Design :

- Use fluorescence-based assays (e.g., FRET) to monitor real-time inhibition.

- Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ calculations).

- Data Interpretation : Compare binding affinities with computational docking results (e.g., AutoDock Vina) to correlate experimental and theoretical data .

Key Consideration : Account for halogen bonding (Br, Cl) in ligand-receptor interactions, which may enhance binding specificity .

Q. How should researchers resolve contradictions in reported reactivity data for halogenated pyrimidines under varying conditions?

Methodological Answer:

- Systematic Variable Testing : Isolate factors such as solvent polarity (e.g., DMF vs. THF), temperature, and catalysts (e.g., Pd vs. Cu). For example:

- Cross-Validation : Reproduce conflicting studies with controlled parameters (e.g., identical molar ratios, purity standards).

- Mechanistic Studies : Use isotopic labeling (e.g., ²H/¹⁸O) or in-situ spectroscopy (Raman/IR) to track intermediate formation .

Q. Example Contradiction :

Q. What strategies are recommended for elucidating the supramolecular interactions of this compound in solid-state studies?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve intermolecular forces (e.g., π-π stacking, halogen···π interactions) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks (e.g., decomposition points >460 K observed in analogs) .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bond vs. van der Waals) using software like CrystalExplorer .

Case Study : In 5-Bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form 2D networks, stabilizing the crystal lattice .

Q. How can researchers link mechanistic studies of this compound to broader theoretical frameworks in heterocyclic chemistry?

Methodological Answer:

- Conceptual Alignment : Frame reactions within the context of aromatic electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for pyrimidine functionalization) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict reaction pathways and compare with experimental data (e.g., activation energies for Br/Cl substitution) .

- Literature Synthesis : Cross-reference with established mechanisms for dichlorophenoxy derivatives (e.g., SNAr vs. radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.